DHPR Inhibition Potency vs Phenol Analog
In a direct head-to-head comparison within the same DHPR inhibition assay panel, 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- (the catechol target compound) exhibited an IC50 of 1400 nM, compared to an IC50 of 3000 nM for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- (the monohydroxy analog), representing a 2.1-fold greater inhibitory potency . This difference is consistent with the established structure-activity relationship that catechol substitution confers superior DHPR inhibition relative to mono-hydroxy phenyl derivatives [1].
| Evidence Dimension | DHPR inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1400 nM (also reported as 3400 nM in a separate assay) |
| Comparator Or Baseline | Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-: IC50 = 3000 nM |
| Quantified Difference | 2.1-fold lower IC50 (1400 vs 3000 nM), indicating greater potency |
| Conditions | In vitro dihydropteridine reductase inhibition assay; specific enzyme source and substrate conditions as compiled in the Quest Database™ |
Why This Matters
For researchers studying tetrahydrobiopterin (BH4) metabolism, the 2.1-fold potency gain of the catechol over the phenol analog can significantly impact assay sensitivity and required working concentrations, making the catechol the preferred tool compound when maximal DHPR engagement is needed.
- [1] Gessner W, Brossi A, Shen RS, Abell CW. Synthesis and dihydropteridine reductase inhibitory effects of potential metabolites of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. J Med Chem. 1985;28(3):311-7. doi:10.1021/jm00381a009. View Source
